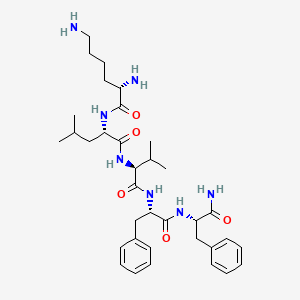
L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and coupling reagents such as carbodiimides or uronium salts to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Enzymatic synthesis using lipases has also been explored for the production of amino acid esters, which can be further modified to obtain the desired peptide .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the peptide chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups. Substitution reactions can result in peptides with altered side chains or functional groups .
Scientific Research Applications
L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be employed in studies of protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.
Industry: It can be used in the production of bioactive peptides, as well as in the formulation of cosmetics and nutraceuticals .
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-phenylalanine: A dipeptide with similar structural features but simpler composition.
L-Phenylalanyl-L-proline: Another dipeptide with distinct biological activities.
Semaglutide: A longer peptide with therapeutic applications in diabetes management .
Uniqueness
L-Phenylalaninamide, L-lysyl-L-leucyl-L-valyl-L-phenylalanyl- stands out due to its complex structure, which allows for diverse interactions and applications. Its unique combination of amino acids provides specific properties that can be tailored for various scientific and industrial purposes .
Properties
CAS No. |
183746-61-4 |
|---|---|
Molecular Formula |
C35H53N7O5 |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C35H53N7O5/c1-22(2)19-28(40-32(44)26(37)17-11-12-18-36)34(46)42-30(23(3)4)35(47)41-29(21-25-15-9-6-10-16-25)33(45)39-27(31(38)43)20-24-13-7-5-8-14-24/h5-10,13-16,22-23,26-30H,11-12,17-21,36-37H2,1-4H3,(H2,38,43)(H,39,45)(H,40,44)(H,41,47)(H,42,46)/t26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
QCXKXDGNJUNIQA-IIZANFQQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
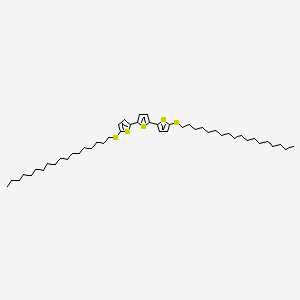
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
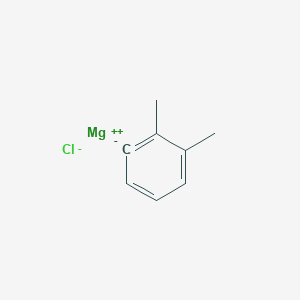
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)


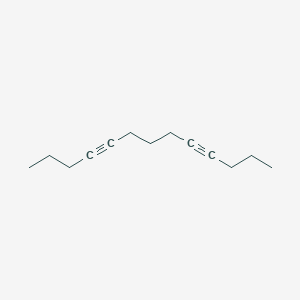
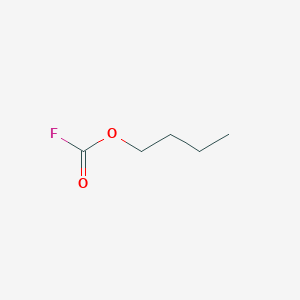
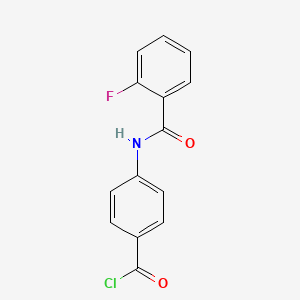
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
